![molecular formula C12H21NO2 B2950327 Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 2248186-35-6](/img/structure/B2950327.png)
Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of these types of compounds often involves complex organic reactions. For example, a compound named “tert -butyl 3-oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate” was synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4- (2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex. For instance, a compound named “tert-Butyl 3-oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate” has an empirical formula of C11H17N1O4 and a molecular weight of 227.26 . The crystallographic data shows that it has a monoclinic crystal system with a unit cell dimensions of = 10.217 (2) Å, = 11.676 (3) Å, = 10.273 (2) Å .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite intricate. For instance, a study on “Functionalisation of esters via 1,3-chelation using NaOtBu” revealed that both 1,3-chelation and the formation of a tetrahedral intermediate were key factors for the unusual nucleophilic behavior of a metal t -butoxide in a transesterification reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, “tert-Butyl 3-exo-3-hydroxy-8-azabicyclo [3.2.1]octane-8-carboxylate” has a molecular weight of 227.3 and is a solid at room temperature . It should be stored in a sealed container in a dry place at 2-8°C .Mécanisme D'action
The mechanism of action of these compounds in chemical reactions is often complex and requires further investigation. As mentioned above, the unusual nucleophilic behavior of a metal t -butoxide in a transesterification reaction was found to be due to both 1,3-chelation and the formation of a tetrahedral intermediate .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-8-4-6-9(13-10)7-5-8/h8-10,13H,4-7H2,1-3H3/t8?,9?,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBGQQJNEJAQCR-RTBKNWGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CCC(N1)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C2CCC(N1)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenyl)-5-[3-(morpholin-4-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950244.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950245.png)
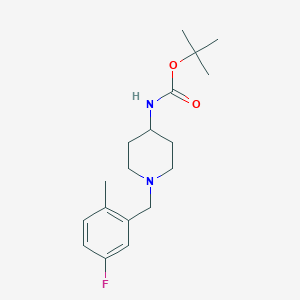
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2950251.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate](/img/structure/B2950253.png)
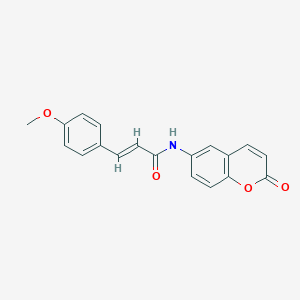
![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)
![Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2950257.png)
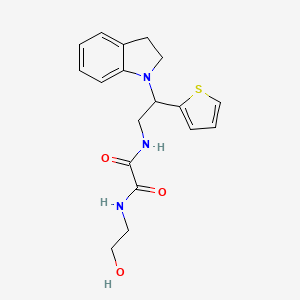
![2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2950260.png)
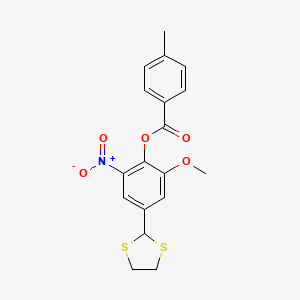
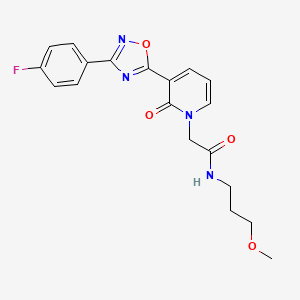
![N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2950266.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2950267.png)
